1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Brand Name: Vulcanchem
CAS No.: 1396766-18-9
VCID: VC7691824
InChI: InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28)
SMILES: C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4
Molecular Formula: C22H25N5O2
Molecular Weight: 391.475

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

CAS No.: 1396766-18-9

Cat. No.: VC7691824

Molecular Formula: C22H25N5O2

Molecular Weight: 391.475

* For research use only. Not for human or veterinary use.

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea - 1396766-18-9

Specification

CAS No. 1396766-18-9
Molecular Formula C22H25N5O2
Molecular Weight 391.475
IUPAC Name 1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Standard InChI InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28)
Standard InChI Key KHQOXCNWCXIMJW-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Features

The molecular architecture of 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is characterized by three key components:

  • Pyridine Ring: Positioned at the 3-position of the oxadiazole moiety, the pyridine group contributes to π-π stacking interactions and hydrogen bonding capabilities, which are critical for target engagement in biological systems .

  • 1,2,4-Oxadiazole Heterocycle: This five-membered ring, containing two nitrogen atoms and one oxygen atom, enhances metabolic stability and confers rigidity to the molecule, potentially improving binding affinity .

  • Urea Linkage: The phenethyl-urea segment facilitates hydrogen bonding with biological targets, such as enzymes or receptors, while the cyclohexyl group may modulate lipophilicity and membrane permeability .

A comparative analysis of analogous compounds reveals that subtle structural modifications significantly alter pharmacological profiles. For example, replacing the pyridine ring with a thiophene (as in 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea) introduces sulfur-based interactions, potentially enhancing binding to cysteine-rich targets .

Synthetic Methodologies

While no explicit synthesis route for 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is documented in peer-reviewed literature, plausible pathways can be inferred from related oxadiazole-urea derivatives. A multi-step strategy might involve:

Oxadiazole Ring Formation

  • Nitrile Oxide Intermediate: Reacting 3-pyridinecarbonitrile with hydroxylamine hydrochloride under basic conditions generates a nitrile oxide, which undergoes [3+2] cycloaddition with a cyclohexane-bearing nitrile to form the 1,2,4-oxadiazole core .

  • Cyclohexyl Functionalization: Introducing a carboxylic acid group to the cyclohexane ring via oxidation enables subsequent coupling reactions.

Urea Moiety Assembly

  • Isocyanate Formation: Treating phenethylamine with phosgene or a safer alternative (e.g., triphosgene) yields the corresponding isocyanate.

  • Coupling Reaction: Reacting the isocyanate with the amine-functionalized oxadiazole-cyclohexyl intermediate under inert conditions produces the final urea derivative .

A representative synthesis of a related compound, 1-(4-Chlorophenyl)-3-[(3S,5S)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrolidin-3-yl]urea, demonstrates the use of stereoselective coupling and protective group strategies to achieve high yields .

Biological Activities and Mechanisms

Anticancer Properties

1,3,4-Oxadiazole derivatives demonstrate potent anticancer effects by inducing apoptosis and inhibiting tubulin polymerization. For example, 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives exhibit IC50 values of <10 μM against MCF-7 breast cancer cells . The cyclohexyl group in the target compound could similarly enhance hydrophobic interactions with cancer cell membranes or intracellular targets.

Anti-inflammatory and Metabolic Effects

Urea-linked oxadiazoles modulate inflammatory cytokines (e.g., TNF-α, IL-6) and exhibit antidiabetic activity by inhibiting α-glucosidase . Molecular docking studies suggest that the pyridine ring engages with ATP-binding pockets of kinases involved in inflammatory signaling .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

Structural FeatureImpact on ActivityExample Compound
Pyridine at position 3Enhances antibacterial activity3-(Pyridine-3-yl)-2-oxazolidinone
Cyclohexyl substitutionImproves bioavailability3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)
Urea linkageIncreases hydrogen bonding capacity1-(4-Chlorophenyl)-3-...urea

Substituents on the phenethyl group (e.g., electron-withdrawing groups) may further optimize pharmacokinetic properties.

Computational and Mechanistic Insights

Molecular dynamics simulations of related compounds reveal:

  • Hydrogen Bonding: The urea carbonyl interacts with residues in bacterial ribosomal RNA (e.g., U2585 in S. aureus) .

  • Hydrophobic Interactions: The cyclohexyl group engages with nonpolar pockets in tubulin, disrupting microtubule assembly .

  • π-Stacking: The pyridine ring aligns with aromatic residues in kinase ATP-binding sites, stabilizing inhibitor complexes .

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